molecular formula C10H11N5 B7578645 5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile

5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile

Cat. No. B7578645
M. Wt: 201.23 g/mol
InChI Key: DSKPQSIUIQRRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile is still under investigation. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the body, including enzymes and receptors.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-inflammatory and anti-cancer activities. Furthermore, this compound has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile has several advantages for lab experiments. Firstly, this compound is easy to synthesize and purify, making it readily available for research purposes. Secondly, this compound has shown promising results in various biological assays, making it a potential candidate for drug development. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets in the body. Secondly, more in vivo studies are needed to determine the efficacy and safety of this compound as a potential drug candidate. Thirdly, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the use of this compound as a building block for the synthesis of functional materials may lead to the development of new technologies with various applications.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its synthesis method is straightforward, and it has shown promising results in various biological assays. Further studies are needed to fully understand its mechanism of action and potential as a drug candidate.

Synthesis Methods

The synthesis of 5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile involves the reaction of 2-chloropyrazine with 2-cyanopropan-2-yl(methyl)amine in the presence of a base. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and polymers. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various complex organic molecules.

properties

IUPAC Name

5-[1-cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-8(3-4-11)15(2)10-7-13-9(5-12)6-14-10/h6-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKPQSIUIQRRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C1=NC=C(N=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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